6-(propan-2-yloxy)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide
Description
The compound 6-(propan-2-yloxy)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide is a heterocyclic molecule featuring a pyridine core substituted with a propan-2-yloxy group at the 6-position and a carboxamide group at the 3-position. The carboxamide nitrogen is further functionalized with a methyl-linked 1,2,3-triazole ring bearing a thiophen-2-yl substituent.
Properties
IUPAC Name |
6-propan-2-yloxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-11(2)23-14-6-5-12(8-17-14)16(22)18-9-13-10-21(20-19-13)15-4-3-7-24-15/h3-8,10-11H,9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOOLSJHJXHHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(propan-2-yloxy)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide is a synthetic derivative that incorporates a pyridine ring, a triazole moiety, and a thiophene group. This structural complexity suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is likely attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the triazole ring is known to enhance bioactivity through mechanisms such as enzyme inhibition or receptor modulation.
Antimicrobial Properties
Recent studies have indicated that derivatives containing triazole and thiophene groups exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains.
| Compound | Activity | Method Used | Reference |
|---|---|---|---|
| This compound | Moderate antibacterial activity | Agar diffusion method | |
| Similar Triazole Derivative | IC50 = 27.3 μM against T47D breast cancer cells | Cytotoxicity assay |
Anticancer Activity
The compound's structural components suggest it may also possess anticancer properties. In vitro studies on similar triazole derivatives have demonstrated cytotoxic effects on various cancer cell lines.
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| HCT116 (Colon) | 6-(propan-2-yloxy)-N-{[...]} | 6.2 |
| T47D (Breast) | 6-(propan-2-yloxy)-N-{[...]} | 27.3 |
Case Studies
Several studies have explored the biological activity of compounds related to the target molecule:
- Antimicrobial Study : A series of pyridine-based compounds were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the alkoxy substituents significantly influenced the antimicrobial potency.
- Anticancer Evaluation : Research involving triazole derivatives revealed that compounds with thiophene substitutions exhibited promising results in inhibiting cell proliferation in breast and colon cancer cell lines.
Comparison with Similar Compounds
Structural Features :
- Pyridine ring substituted with an ethyl carboxylate at C3 and a triazole-cyclopropyl group at C4.
- Lacks the thiophene and carboxamide moieties present in the target compound.
Functional Implications :
- The ethyl carboxylate group enhances solubility but may reduce membrane permeability compared to the carboxamide in the target compound.
6-(5-Methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Compound B)
Structural Features :
- Pyrazolo-pyridine core substituted with a methylthiophene and isopropyl group.
- Carboxylic acid at C4 contrasts with the carboxamide in the target compound.
Functional Implications :
- The pyrazolo-pyridine system may exhibit stronger π-π interactions than the pyridine-triazole-thiophene system.
- Carboxylic acid provides higher acidity (pKa ~4-5) compared to carboxamide (pKa ~8-10), influencing ionization state under physiological conditions .
General Comparison Table
Research Findings and Limitations
- Biological Activity Gaps : While analogues like Compound A show utility as ligands or intermediates, the thiophene-triazole-pyridine combination in the target compound may offer unique selectivity in drug design. Further studies are needed to evaluate its pharmacokinetic and pharmacodynamic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
